Cyclopropylsulfonyl vs. Methylsulfonyl: Impact of N1-Substituent Steric Bulk on Predicted Physicochemical Profile
The cyclopropylsulfonyl group of the target compound introduces greater steric bulk (Taft Es ≈ −0.06 for cyclopropyl vs. Es ≈ 0.00 for methyl) and distinct conformational preferences compared to the methylsulfonyl group present in the direct analog N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448133-93-4, MW 342.4 vs. 368.5) . X-ray crystallographic studies on five cyclopropylsulfonyl-containing compounds demonstrate a consistent gauche conformation about the C(cyclopropyl)–S bond, with torsional angles clustering around 50–60°, a structural feature not available to methylsulfonyl analogs [1]. This conformational constraint alters the spatial presentation of the sulfonyl oxygens, which serve as hydrogen-bond acceptors in target binding pockets [1].
| Evidence Dimension | Calculated molecular weight and predicted steric bulk (Taft Es) of N1-sulfonyl substituent |
|---|---|
| Target Compound Data | MW 368.5 g/mol; cyclopropylsulfonyl Taft Es ≈ −0.06 (higher steric demand) |
| Comparator Or Baseline | N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide: MW 342.4 g/mol; methylsulfonyl Taft Es ≈ 0.00 (lower steric demand) |
| Quantified Difference | ΔMW = +26.1 g/mol (7.6% increase); steric bulk differential qualitatively favors target compound for selectivity via size-exclusion discrimination |
| Conditions | Calculated physicochemical properties; Taft Es values from standard substituent parameter tables; conformational data from X-ray crystallography of cyclopropylsulfonyl analogs (aminer.cn, 1993) |
Why This Matters
The increased steric demand of the cyclopropylsulfonyl group can enhance target selectivity by creating size-exclusion filters against binding pockets that accommodate smaller sulfonamide substituents, directly informing procurement choices when selectivity is critical.
- [1] The Conformation of the Cyclopropylsulfonyl Group. Single crystal X-ray structures of five cyclopropylsulfonyl compounds (1993). Conformational torsion angle data available via aminer.cn. View Source
